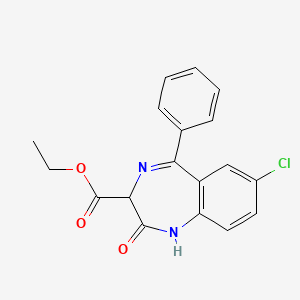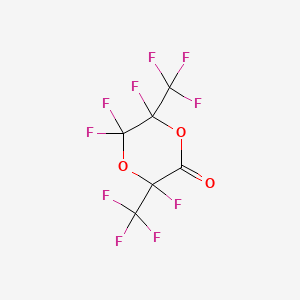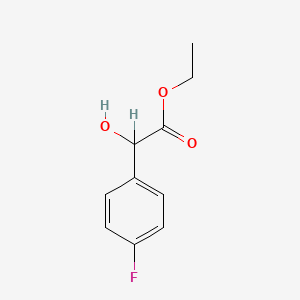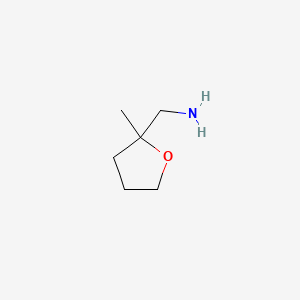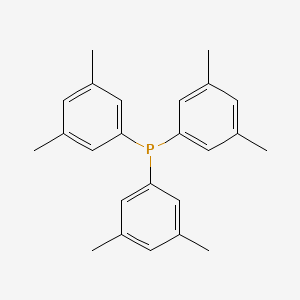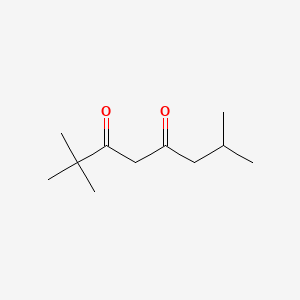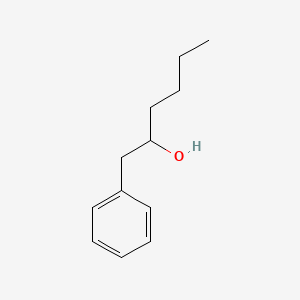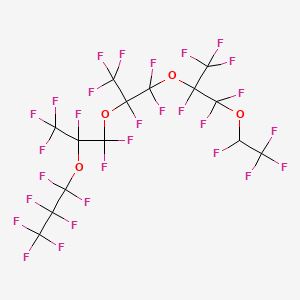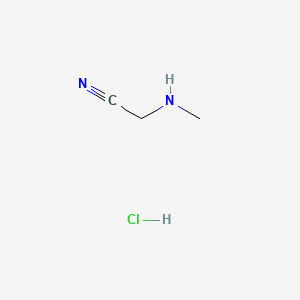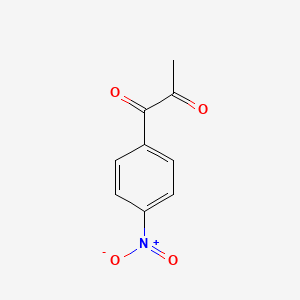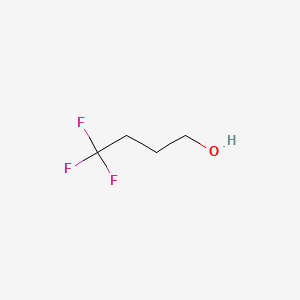
4,4,4-Trifluoro-1-butanol
Vue d'ensemble
Description
4,4,4-Trifluoro-1-butanol is a fluorinated organic compound that has garnered interest due to its potential applications in various fields, including as a solvent for peptides and proteins and in chemical reactions. Its unique structure, featuring a trifluoromethyl group and a butanol backbone, contributes to its distinctive properties and reactivity .
Synthesis Analysis
The synthesis of fluorinated butanol derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 4,4,4-trifluoro-1-aryl-3-hydroxy-2-methyl-1-butanones involves a reversal of diastereoselectivity when reacting trifluoroacetaldehyde ethyl hemiacetal with enamines and imines, providing a metal-free method for preparing these compounds . Additionally, the synthesis of 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione was achieved using density functional methods, which also allowed for the calculation of structural and spectroscopic data .
Molecular Structure Analysis
The molecular structure of 4,4,4-trifluoro-1-butanol and its derivatives is a key factor in determining their physical and chemical properties. For example, the conformational landscape of 4,4,4-trifluoro-1-butanol is quite flexible due to its long carbon chain and hydroxyl group, leading to a variety of possible geometries . X-ray crystallography has been used to determine the structures of related compounds, such as tri-n-butyltin 2,6-difluorobenzoate, which forms a unique macrocyclic tetramer .
Chemical Reactions Analysis
The reactivity of 4,4,4-trifluoro-1-butanol is influenced by the presence of the trifluoromethyl group. This compound can undergo various chemical reactions, such as cyclocondensation with hydroxylamine and hydrazine to form different products like pyrazoles10. The fluorine atoms also play a role in the compound's resistance to hydrolysis and its ability to act as a deoxofluorinating agent .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4,4-trifluoro-1-butanol are closely related to its molecular structure. The presence of fluorine atoms imparts unique characteristics, such as high thermal stability and resistance to hydrolysis . Spectroscopic methods, including vibrational, optical, and electronic spectra, have been employed to characterize these compounds and provide insights into their stability and charge delocalization . The compound's conformational flexibility also affects its spectroscopic properties and has been studied using rotational spectroscopy and quantum chemical calculations .
Applications De Recherche Scientifique
Conformational Analysis
4,4,4-Trifluoro-1-butanol has been extensively studied for its conformational properties. A study by Lu et al. (2020) explored its rotational spectrum and identified 27 possible geometries. This research is significant for understanding the conformational flexibility of fluorine-containing aliphatic alcohols, which are crucial in solvents for peptides, proteins, and certain chemical reactions.
Synthesis of Enantiomerically Pure Derivatives
Gautschi et al. (1994) focused on synthesizing enantiomerically pure derivatives of 4,4,4-Trifluoro-3-hydroxy-butanoic Acid from 4,4,4-Trifluoro-1-butanol Gautschi, Schweizer, & Seebach, 1994. These derivatives are vital for various chemical syntheses, emphasizing the importance of 4,4,4-Trifluoro-1-butanol in the production of specialized chemical compounds.
Reactions with Enamines and Imines
Funabiki et al. (2011) demonstrated the synthesis of 4,4,4-trifluoro-1-aryl-3-hydroxy-2-methyl-1-butanones by reacting 4,4,4-Trifluoro-1-butanol derivatives with enamines and imines Funabiki et al., 2011. This research contributes to the field of organic chemistry, particularly in the synthesis of complex organic molecules.
Antimicrobial Activity
Kawase et al. (2001) studied the antimicrobial effects of trifluoromethyl ketones, including derivatives of 4,4,4-Trifluoro-1-butanol. This research found significant antibacterial activity against certain Gram-positive bacteria, highlighting the potential use of 4,4,4-Trifluoro-1-butanol derivatives in antimicrobial applications Kawase et al., 2001.
Proton Transfer in Alcoholic Solvents
Research by Das et al. (1993) explored the proton-transfer processes of certain molecules in the presence of alcoholic solvents, including 4,4,4-Trifluoro-1-butanol Das, Mitra, & Mukherjee, 1993. This study provides insight into the role of fluorinated alcohols in facilitating proton transfer, which is essential in many chemical reactions.
Mécanisme D'action
Safety and Hazards
4,4,4-Trifluoro-1-butanol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Orientations Futures
The complex conformational panorama of binary 4,4,4-trifluoro-1-butanol aggregates was investigated using chirped-pulse Fourier transform microwave spectroscopy . This research highlights the role of dispersion interactions in preferentially stabilizing the global minimum of the 4,4,4-trifluoro-1-butanol dimer . This could lead to further studies on the conformational flexibility of 4,4,4-trifluoro-1-butanol and its applications in various fields.
Propriétés
IUPAC Name |
4,4,4-trifluorobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O/c5-4(6,7)2-1-3-8/h8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRFUGHXKNNIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196714 | |
| Record name | 4,4,4-Trifluorobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-butanol | |
CAS RN |
461-18-7 | |
| Record name | 4,4,4-Trifluoro-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4-Trifluorobutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4,4-Trifluorobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



